1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-4-amino-1H-pyrazole-5-carboxylic acid.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters or amides. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a propyl group instead of a methyl group.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure with both methyl and propyl groups
Uniqueness
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMMUPJSXUXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343838 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92534-69-5 | |
Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92534-69-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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